

An In-depth Technical Guide to Nitrosoethane: Physical, Chemical, and Biological Aspects

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Compound of Interest

Compound Name: Nitrosoethane

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Abstract

Nitrosoethane (C_2H_5NO) is a reactive organic compound belonging to the nitrosoalkane family. Its unique chemical structure, characterized by a nitroso functional group ($-N=O$) bonded to an ethyl group, imparts distinct physical and chemical properties that are of significant interest in various scientific disciplines, including synthetic chemistry and toxicology. This technical guide provides a comprehensive overview of the current knowledge on **nitrosoethane**, encompassing its physical and chemical characteristics, detailed experimental protocols for its synthesis and reactions, and an exploration of its biological activities and potential relevance in drug development. All quantitative data are summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Physical and Chemical Properties

Nitrosoethane is a volatile and reactive compound. While extensive experimental data for some of its physical properties are not readily available in public databases, computed properties provide valuable estimates.

Physical Properties

A summary of the known physical properties of **nitrosoethane** is presented in Table 1. For comparison, the experimental properties of the related compound, nitroethane, are also included.

Table 1: Physical Properties of **Nitrosoethane** and Nitroethane

Property	Nitrosoethane (C ₂ H ₅ NO)	Nitroethane (C ₂ H ₅ NO ₂)
Molecular Weight	59.07 g/mol [1]	75.07 g/mol
Molecular Formula	C ₂ H ₅ NO[1]	C ₂ H ₅ NO ₂
IUPAC Name	Nitrosoethane[1]	Nitroethane
CAS Number	925-91-7[1]	79-24-3
Melting Point	Data not available	-90 °C
Boiling Point	Data not available	114-115 °C
Density	Data not available	1.052 g/cm ³ at 20 °C
Solubility in Water	Data not available	4.5 g/100 mL at 20 °C
Appearance	Blue liquid (monomer), colorless solid (dimer)	Colorless oily liquid

Note: Most physical properties for **nitrosoethane** are computed, as experimental data is scarce.

Chemical Properties

Nitrosoethane is known for its high reactivity, primarily attributed to the electrophilic nature of the nitrogen atom in the nitroso group. It readily undergoes a variety of chemical transformations.

Nitrosoalkanes, including **nitrosoethane**, exist in equilibrium between a blue monomeric form and a colorless dimeric form. The dimer is generally more stable, especially at lower temperatures.

Primary and secondary nitrosoalkanes with an α -hydrogen, such as **nitrosoethane**, can tautomerize to the more stable oxime form. This isomerization is a significant aspect of its chemistry.

The nitroso group can be reduced to an amino group. For instance, the reduction of nitroethane to ethanamine can be achieved using reducing agents like tin and hydrochloric acid or through catalytic hydrogenation with nickel or platinum catalysts.[2]

Oxidation of the nitroso group in **nitrosoethane** can lead to the formation of the corresponding nitro compound, nitroethane.

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of **nitrosoethane** are not widely published. However, general methods for the preparation of C-nitroso compounds can be adapted.

Synthesis of Nitrosoethane

A common method for the synthesis of nitrosoalkanes is the oxidation of the corresponding primary amine.

Principle: Ethylamine can be oxidized to **nitrosoethane** using a suitable oxidizing agent. Careful control of reaction conditions is crucial to prevent over-oxidation to nitroethane.

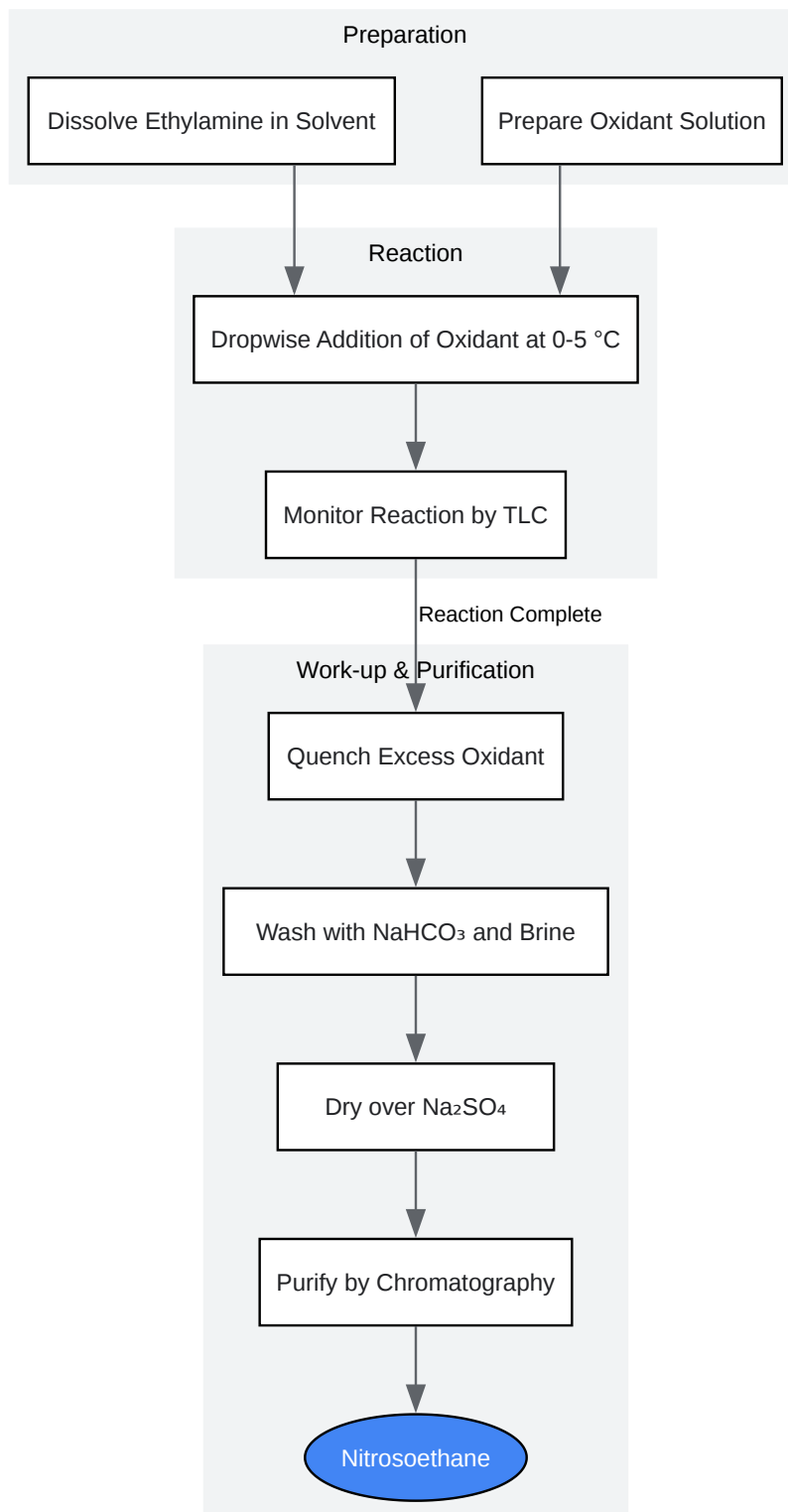
Hypothetical Protocol (based on general methods for amine oxidation):

- **Dissolution:** Dissolve ethylamine in a suitable solvent, such as dichloromethane, in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
- **Oxidant Preparation:** Prepare a solution of an oxidizing agent, for example, a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), in the same solvent.
- **Addition:** Add the oxidant solution dropwise to the stirred ethylamine solution while maintaining a low temperature (0-5 °C).
- **Monitoring:** Monitor the reaction progress using thin-layer chromatography (TLC).

- Work-up: Once the reaction is complete, quench any excess oxidant. Wash the organic layer with a mild base (e.g., sodium bicarbonate solution) and then with brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude **nitrosoethane** may be purified by low-temperature chromatography.

Experimental Workflow for **Nitrosoethane** Synthesis

Workflow for the Synthesis of Nitrosoethane



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Caption: A generalized workflow for the synthesis of **nitrosoethane** via oxidation of ethylamine.

Spectroscopic Data

Spectroscopic data for **nitrosoethane** is not readily available in public spectral databases. The following represents expected spectral characteristics based on the functional groups present and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of **nitrosoethane** is expected to show a quartet for the methylene protons (-CH₂) adjacent to the nitroso group and a triplet for the methyl protons (-CH₃). The chemical shifts would be influenced by the electron-withdrawing nature of the nitroso group.

¹³C NMR Spectroscopy

The carbon NMR spectrum would likely display two signals corresponding to the two carbon atoms in the ethyl group. The carbon atom directly attached to the nitroso group would be expected to appear at a higher chemical shift (downfield) compared to the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum of **nitrosoethane** should exhibit a characteristic absorption band for the N=O stretching vibration, typically in the range of 1500-1600 cm⁻¹. C-H stretching and bending vibrations for the ethyl group would also be present.

Mass Spectrometry

The mass spectrum of **nitrosoethane** would show a molecular ion peak corresponding to its molecular weight (59.07 g/mol). Fragmentation patterns would likely involve the loss of the nitroso group (NO) and cleavage of the C-C bond.

Biological Activity and Drug Development Relevance

The biological activities of **nitrosoethane** itself have not been extensively studied. However, the broader class of N-nitroso compounds, which includes nitrosamines, is well-known for its carcinogenic properties.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Toxicology and Carcinogenicity

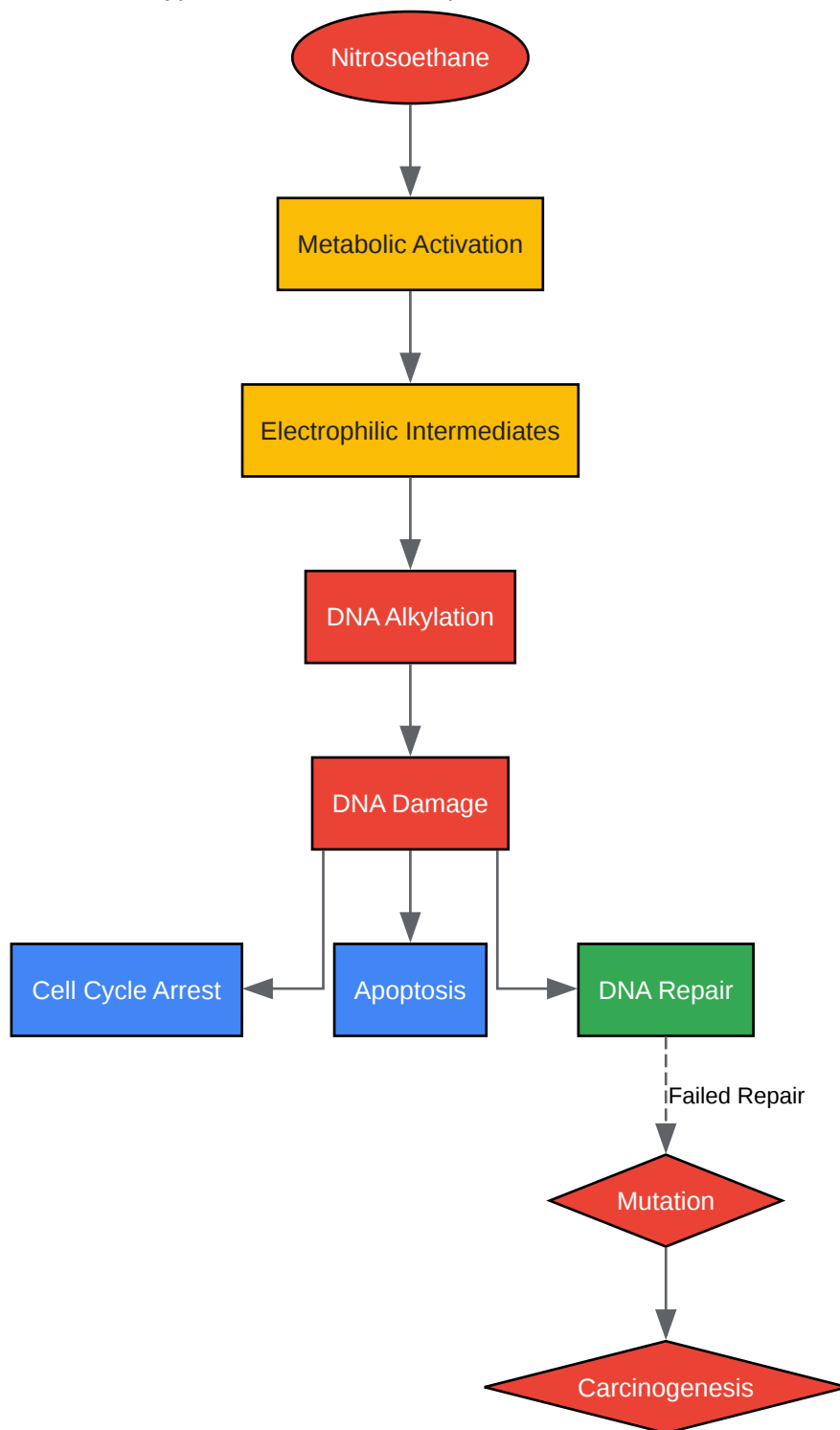
Many N-nitroso compounds are potent carcinogens in various animal species.^{[3][4]} Their carcinogenicity is generally attributed to their metabolic activation to electrophilic intermediates that can alkylate DNA, leading to mutations.^[4] While there is no specific data on the carcinogenicity of **nitrosoethane**, its structural similarity to other carcinogenic nitroso compounds warrants caution and suggests a potential for similar toxicological effects.

Signaling Pathways

Specific signaling pathways modulated by **nitrosoethane** have not been elucidated. However, the genotoxic effects of N-nitroso compounds, in general, can trigger cellular stress responses and DNA damage repair pathways. The interaction of their metabolites with DNA can lead to the activation of signaling cascades involved in apoptosis and cell cycle arrest.

Hypothesized Cellular Response to **Nitrosoethane** Exposure

Hypothesized Cellular Response to Nitrosoethane

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Caption: A potential mechanism of **nitrosoethane**-induced cellular damage.

Relevance in Drug Development

While nitroso compounds are often associated with toxicity, the nitroso group has been explored in the design of certain therapeutic agents. Nitrosoarenes, for example, have shown a range of biological activities, including anticancer and antimicrobial effects.^{[2][6][7]} The reactivity of the nitroso group can be harnessed for targeted drug delivery or activation. However, the potential for genotoxicity is a significant hurdle in the development of nitroso-containing drugs.

Conclusion

Nitrosoethane is a reactive and potentially hazardous chemical for which a comprehensive set of experimental data is currently lacking in the public domain. Its chemistry is dominated by the reactivity of the nitroso group, leading to dimerization, tautomerization, and susceptibility to redox reactions. While detailed experimental protocols for its synthesis are not readily available, they can be inferred from general methods for the preparation of C-nitroso compounds. The biological effects of **nitrosoethane** are largely uncharacterized, but the known carcinogenicity of the broader class of N-nitroso compounds suggests that it should be handled with extreme caution. Further research is needed to fully elucidate the physical, chemical, and biological properties of **nitrosoethane** to better understand its potential risks and applications.

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